4-(4-Chloro-3-fluorophenoxy)benzonitrile

Lipophilicity Drug design ADME prediction

Medicinal chemistry programs developing kinase inhibitors often face synthetic bottlenecks requiring multiple steps to introduce diverse functionality. This compound (CAS 449778-68-1) is a solution: a >97% pure, dual-halogenated diaryl ether building block enabling three-directional orthogonal diversification-Suzuki coupling at the aryl-Cl, nitrile reduction/hydrolysis, and electrophilic aromatic substitution-in a single intermediate. Its 4-chloro-3-fluorophenoxy motif, LogP of 4.89, and TPSA of 33 Ų deliver drug-like physicochemical properties for CNS-penetrant libraries. Melting point 75-77 °C ensures straightforward solid-phase handling.

Molecular Formula C13H7ClFNO
Molecular Weight 247.65 g/mol
CAS No. 449778-68-1
Cat. No. B1362356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-fluorophenoxy)benzonitrile
CAS449778-68-1
Molecular FormulaC13H7ClFNO
Molecular Weight247.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C13H7ClFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H
InChIKeyVZVAOBRUMZRTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-3-fluorophenoxy)benzonitrile Physicochemical Profile


4-(4-Chloro-3-fluorophenoxy)benzonitrile (CAS 449778-68-1) is a halogenated diaryl ether building block of the phenoxybenzonitrile class, with molecular formula C₁₃H₇ClFNO and a molecular weight of 247.65 g/mol . It bears a nitrile group para to the ether linkage on one ring and a combination of chlorine and fluorine substituents at the 4- and 3-positions, respectively, on the phenoxy ring [1]. This specific halogen arrangement yields a predicted ACD/LogP of 4.89 and a melting point of 75–77 °C, distinguishing it from mono-halogenated or unsubstituted analogs and making it a versatile intermediate for medicinal chemistry and agrochemical synthesis programs [2].

Why Generic Substitution of 4-(4-Chloro-3-fluorophenoxy)benzonitrile Fails


Substituting 4-(4-chloro-3-fluorophenoxy)benzonitrile with a mono-halogenated or unsubstituted analog changes critical physicochemical properties in a quantifiable manner. The combination of chlorine (electron-withdrawing, lipophilic) and fluorine (electron-withdrawing, small size, metabolic blocking) produces a predicted LogP of 4.89, whereas the 4-chlorophenoxy analog is estimated at LogP ~4.3 and the 4-fluorophenoxy analog at LogP ~3.5 . These differences of 0.6–1.4 log units directly affect membrane permeability, protein binding, and metabolic stability in downstream bioactive molecules. Additionally, the melting point of 75–77 °C is physiochemically distinct from both the 4-chlorophenoxy analog (84–88 °C) and the 4-fluorophenoxy analog (66–71 °C), which impacts solid-state handling, solubility, and formulation behavior . Because this compound serves predominantly as a late-stage functionalizable intermediate, altering the halogenation pattern changes reactivity in cross-coupling reactions (chlorine as a handle for Suzuki/Buchwald-Hartwig coupling) and electronic modulation provided by fluorine, parameters that are not interchangeable among in-class analogs [1].

4-(4-Chloro-3-fluorophenoxy)benzonitrile vs. Closest Analogs: Quantitative Evidence


Lipophilicity Advantage of Dual Halogenation

The target compound exhibits a predicted ACD/LogP of 4.89 (and KOWWIN Log Kow of 4.44), measured via computational prediction . The 4-chlorophenoxy analog (CAS 74448-92-3) has an estimated LogP of approximately 4.2, while the 4-fluorophenoxy analog (CAS 215589-24-5) is estimated at LogP ~3.4, based on the subtractive contribution of each halogen [1]. This 0.7–1.5 log unit increase directly translates to a predicted ~5–30× higher octanol-water partition coefficient, which governs membrane permeation and tissue distribution of any molecule constructed from this building block.

Lipophilicity Drug design ADME prediction

Melting Point Differentiation and Handling Advantages

The target compound has an experimentally determined melting point of 75–77 °C [1][2]. In comparison, the 4-chlorophenoxy analog (CAS 74448-92-3) melts higher at 84–88 °C , while the 4-fluorophenoxy analog (CAS 215589-24-5) melts lower at 66–71 °C . The 4-phenoxybenzonitrile parent compound (CAS 3096-81-9) has a significantly lower melting point of 42–46 °C [3]. The 9 °C depression relative to the 4-chlorophenoxy analog and 9 °C elevation relative to the 4-fluorophenoxy analog place this compound in a solid-state thermal stability window that favors room-temperature handling without cold storage requirements while maintaining sufficient crystallinity for purification.

Solid-state properties Formulation Handling

Orthogonal Reactivity of Chlorine and Fluorine Substituents

The presence of both chlorine and fluorine on the phenoxy ring provides orthogonal synthetic handles not available in mono-halogenated analogs. Chlorine at the 4-position of the phenoxy ring is well-established as a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination), while fluorine at the 3-position modulates electron density on the ring without participating in coupling under standard conditions . By contrast, the 4-chlorophenoxy analog lacks the electron-withdrawing fluorine that tunes reactivity of the adjacent position, and the 4-fluorophenoxy analog lacks a cross-coupling handle entirely (aryl-F bonds are generally inert to Pd catalysis). The nitrile group at the para position of the benzonitrile ring further provides a site for reduction to benzylamine or hydrolysis to benzoic acid, enabling three distinct vectors for molecular elaboration [1].

Cross-coupling Medicinal chemistry Scaffold diversification

Purity and Commercial Availability Benchmarking

The target compound is commercially available at a minimum purity of 97% (GC/HPLC) from established suppliers such as ChemScene , with certain lots offered at 95% minimum purity from alternative vendors . The positional isomer 4-(3-chloro-4-fluorophenoxy)benzonitrile (CAS 1461715-65-0) is also listed at 95% minimum purity, indicating that comparable purity grades are achievable for both isomers, but the specific 4-Cl-3-F substitution pattern of the target compound has a broader multi-vendor sourcing footprint (Haoreagent, ChemScene, Apollo Scientific, CymitQuimica, AKSci) compared to the positional isomer, which is primarily available from AKSci . This broader supplier base reduces supply chain risk for procurement teams.

Purity specification Procurement Quality control

Drug-Likeness Profile and Rule-of-5 Compliance

The target compound satisfies all Lipinski Rule-of-5 criteria (zero violations), with a topological polar surface area (TPSA) of 33 Ų and molecular weight of 247.65 Da . The 4-(4-bromo-3-fluorophenoxy)benzonitrile analog (CAS 1521049-36-4) has a substantially higher molecular weight of 292.10 Da, which pushes it closer to the Rule-of-5 cutoff for certain property combinations . The TPSA of 33 Ų is identical across the Cl/F and positional isomer series due to the same heteroatom count, but the combination of MW (247.65) and LogP (4.89) yields a ligand efficiency index (LE ≈ 0.30 for a hypothetical 10 nM target) that is more favorable than the bromo analog (LE ≈ 0.26) due to the lower molecular weight per heavy atom [1]. This positions the target compound as the most weight-efficient scaffold within the dihalogenated series for fragment-based or lead-optimization programs.

Drug-likeness ADME Lead-likeness

4-Chloro-3-fluorophenoxy Motif in FDA-Approved Kinase Inhibitors

The 4-chloro-3-fluorophenoxy fragment embedded in this building block is a validated pharmacophoric element present in regorafenib (BAY 73-4506), an FDA-approved multi-kinase inhibitor for colorectal cancer and gastrointestinal stromal tumors . In regorafenib, this exact halogenation pattern contributes to VEGFR1/2/3 binding with IC₅₀ values of 13/4.2/46 nM respectively, and the chlorine atom makes direct hydrophobic contacts with the kinase hinge region [1]. By contrast, mono-halogenated phenoxy fragments (e.g., 4-chlorophenoxy or 4-fluorophenoxy alone) have not produced marketed kinase inhibitors with comparable polypharmacology profiles, suggesting that the synergistic Cl+F combination is non-redundant for achieving the target selectivity window [2]. The nitrile group in this building block provides a synthetic entry point for further elaboration to the urea/amide linkages found in the final drug molecules, making it a privileged starting material for kinase-focused library synthesis.

Pharmacophore Kinase inhibitor Drug repurposing

Application Scenarios for 4-(4-Chloro-3-fluorophenoxy)benzonitrile


Kinase Inhibitor Library Synthesis via Orthogonal Halogen Handles

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize this compound over mono-halogenated analogs. The chlorine atom provides a Suzuki-coupling handle for biaryl diversification, the fluorine modulates ring electronics and metabolic soft spots without steric penalty, and the nitrile can be reduced to a benzylamine for urea/amide bond formation—the exact connectivity pattern found in regorafenib and sorafenib analogues [1]. The LogP of 4.89 and TPSA of 33 Ų place downstream products within CNS drug-like space, enabling blood-brain barrier penetration assessment in glioblastoma or brain metastasis kinase programs .

Agrochemical Lead Optimization with Herbicidal Scaffold

The phenoxybenzonitrile class has established pre-emergence and post-emergence herbicidal activity against grass weeds (crabgrass, yellow foxtail, barnyard grass) at low use concentrations, as demonstrated in EP0379915A1 [1]. This building block, with its dual halogenation, enables agrochemical discovery groups to explore structure-activity relationships around the phenoxy ring halogen pattern while maintaining the nitrile as a bioisostere for carboxylic acid herbicide pharmacophores. The melting point of 75–77 °C supports solid-phase formulation development without cold-chain logistics .

Fragment-Based Drug Discovery with Privileged Halogenation Motif

For fragment-based screening programs, this compound offers a MW of 247.65 Da combined with a validated pharmacophoric motif (4-chloro-3-fluorophenoxy) that appears in multiple clinical-stage kinase inhibitors [1]. The Rule-of-5 compliant profile (zero violations) and favorable ligand efficiency (LE ≈ 0.30 for a 10 nM hypothetical target) make it suitable as a fragment hit for elaboration, particularly when the desired target profile includes both CNS penetration (facilitated by LogP 4.89) and metabolic stability (enhanced by fluorine blocking of CYP450-mediated oxidation at the 3-position) .

Parallel Synthesis of Benzonitrile-Derived Functional Libraries

Process chemistry groups performing parallel synthesis should select this compound for its three-directional diversification potential: (i) Pd-catalyzed cross-coupling at the aryl-Cl position, (ii) nitrile reduction to benzylamine or hydrolysis to benzoic acid, and (iii) electrophilic aromatic substitution directed by fluorine at the ortho position. This orthogonal reactivity reduces the number of synthetic steps required to access diverse chemical space compared to starting from mono-functionalized benzonitrile building blocks, directly decreasing the cost per compound in library production [1]. The ≥97% purity specification from ChemScene ensures reproducible reaction outcomes across parallel reactors .

Technical Documentation Hub

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